An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride (CAS No. 2098075-52-4), a substituted thiophene derivative of interest to researchers and professionals in drug development. While specific experimental data for this compound is not extensively published, this document outlines the established experimental protocols for determining its key physicochemical parameters. By leveraging data from structurally analogous compounds, this guide offers predicted characteristics and explains the scientific rationale behind the experimental methodologies. This document is intended to serve as a valuable resource for the synthesis, characterization, and formulation of this and similar thiophene-based compounds.
Introduction
Thiophene-containing molecules are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities and their role as bioisosteres of benzene rings.[1] The compound 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride belongs to this important class of heterocyclic compounds. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
This guide delves into the essential physicochemical attributes of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride, providing both theoretical context and practical experimental frameworks for their characterization.
Molecular Structure and Chemical Identifiers
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Chemical Name: 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
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CAS Number: 2098075-52-4[2]
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Molecular Formula: C₉H₁₆ClNS
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Molecular Weight: 205.75 g/mol
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Chemical Structure:
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and dissolution behavior.
Physical Appearance and Morphology
Based on analogous amine hydrochlorides and substituted thiophenes, 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is expected to be a crystalline solid or powder at room temperature.[3][4] The color can range from white to off-white or pale yellow.
Melting Point
The melting point is a crucial indicator of purity and solid-state form. For a crystalline solid, a sharp melting point range is expected.
Expected Properties:
| Property | Expected Value/Range | Notes |
| Melting Point | 150 - 250 °C | This is a broad estimate based on various substituted aminothiophene and amine hydrochloride salts. |
Experimental Protocol: Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Crystallinity and Polymorphism
The crystalline or amorphous nature of the compound significantly impacts its solubility and stability. X-ray Powder Diffraction (XRPD) is the definitive technique for this analysis.[5][6]
Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis
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Sample Preparation: A sufficient amount of the powdered sample is gently packed into a sample holder.
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Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
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Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).
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Data Analysis: The resulting diffraction pattern is analyzed. Sharp peaks indicate a crystalline structure, while a broad halo suggests an amorphous form.[6] The unique pattern of peaks serves as a fingerprint for a specific crystalline form (polymorph).[7]
Visualization of Experimental Workflow: Solid-State Characterization
Caption: Workflow for the determination of melting point and crystallinity.
Spectroscopic Properties
Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
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Thiophene Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).
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Methylene Protons (-CH₂-): A singlet or multiplet around δ 4.0-4.5 ppm.
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Amine Protons (-NH₃⁺): A broad singlet at a variable chemical shift, typically downfield.
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tert-Butyl Protons (-C(CH₃)₃): A sharp singlet around δ 1.3-1.5 ppm, integrating to 9 protons.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
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Thiophene Carbons: Four signals in the aromatic region (δ 120-160 ppm).
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Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.
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tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8]
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: A standard single-pulse experiment is performed.
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¹³C NMR Acquisition: A proton-decoupled experiment is typically used to obtain singlets for each carbon.[9]
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Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 (broad) | Characteristic broad absorption for the -NH₃⁺ group.[10] |
| C-H Stretch (Aromatic) | ~3100 | |
| C-H Stretch (Aliphatic) | 2960 - 2870 | |
| N-H Bend (Ammonium Salt) | 1625 - 1500 | Asymmetric and symmetric bending vibrations.[10] |
| C=C Stretch (Thiophene Ring) | 1600 - 1450 | |
| C-N Stretch | 1250 - 1020 | For the aliphatic amine portion.[11] |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired.
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Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups.
Physicochemical Properties in Solution
Solubility
Solubility is a critical parameter for drug delivery and formulation.
Expected Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Ethanol, Methanol | Soluble | Polar protic solvents are generally good solvents for amine salts. |
| Dichloromethane | Sparingly Soluble | |
| Diethyl Ether, Hexane | Insoluble | Non-polar solvents are unlikely to dissolve the ionic salt. |
Experimental Protocol: Equilibrium Solubility Determination
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Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
Visualization of Experimental Workflow: Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Acidity/Basicity (pKa)
The pKa value determines the ionization state of the molecule at a given pH, which affects its absorption and distribution. For 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride, the pKa of the protonated amine is of interest.
Expected pKa:
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pKa of the ammonium ion (-CH₂-NH₃⁺): Expected to be in the range of 9-10, typical for primary alkylammonium ions.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: A known concentration of the compound is dissolved in water or a water/co-solvent mixture.
-
Instrumentation: A calibrated pH meter with an electrode and a burette for titrant delivery.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Conclusion
This technical guide provides a framework for the systematic characterization of the physicochemical properties of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride. While specific experimental data for this molecule is limited in the public domain, the protocols and comparative data presented herein offer a robust starting point for researchers. The determination of these properties is a critical step in the drug development process, enabling informed decisions regarding formulation, analytical method development, and biopharmaceutical performance.
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